molecular formula C11H6ClF2N3O B1674252 N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide CAS No. 582323-16-8

N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide

Cat. No. B1674252
M. Wt: 269.63 g/mol
InChI Key: IIBSHMFXVWTQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, also known as CPD-1, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. CPD-1 is a member of the pyrimidine family of compounds and is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). CPD-1 has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases.

Scientific Research Applications

Stabilization of Cis Secondary Amide Conformation

  • Research Context : In the study of amide bond conformation, N-(pyrimidin-2-yl)pentafluorobenzamide, a compound related to N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, demonstrated a unique ability to adopt a cis amide bond in the solid state. This was attributed to the arrangement of the pyrimidyl nitrogen towards the perfluorophenyl ring center, suggesting potential applications in the study of molecular structures and interactions (Forbes, Beatty, & Smith, 2001).

Anticancer Activity

  • Research Context : A compound closely related to N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, exhibited significant anticancer activity against various human cancer cell lines. This highlights the potential of structurally similar compounds in cancer research and drug development (Huang et al., 2020).

Kinesin Spindle Protein Inhibition for Cancer Treatment

  • Research Context : Another similar compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent inhibitor of kinesin spindle protein (KSP). It showed promising results in arresting cancer cells in mitosis and inducing cellular death, underlining the importance of such compounds in developing new cancer therapies (Theoclitou et al., 2011).

Inhibition of NF-kappaB and AP-1 Gene Expression

  • Research Context : In a study exploring the inhibition of transcription factors NF-kappaB and AP-1, a related compound, N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, was found to be a crucial inhibitor. This suggests the potential application of N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide in regulating gene expression (Palanki et al., 2000).

Improved Drug Absorption

  • Research Context : The study of improving oral absorption of poorly water-soluble drugs like HO-221, which shares structural similarities, highlights the potential application of N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide in drug formulation and delivery (Kondo et al., 1993).

properties

IUPAC Name

N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSHMFXVWTQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide

CAS RN

582323-16-8
Record name ICA-069673
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICA-069673
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 450 g (3.49 mol) of 5-amino-2-chloropyrimidine and 790 g (6.98 mol) of triethylamine in anhydrous THF was cooled to less than 5° C. in an ice bath. To this solution was added 3,4-difluorobenzoyl chloride at a rate (2 h) that maintained the temperature of the reaction mixture below 10° C. Once the addition was complete the reaction was monitored for full conversion of the starting material to product by HPLC. Following confirmation of complete conversion, the reaction mixture was concentrated under reduced pressure. The viscous residue was dissolved in ethyl acetate (4 L) and washed with water (4 L) and 2M HCl (4 L). The organic layer was separated, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The resulting solid was dissolved in ethanol (4 L) and 250 g of charcoal was added. The mixture was heated to reflux for 10 minutes and filtered through a bed of Celite® and the filtrate was concentrated under reduced pressure. The solids were recrystallized twice from acetonitrile (1 L) to yield 580 g (61.8%) of the desired product as an off-white solid.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
790 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two
Yield
61.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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